O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate
Description
Properties
IUPAC Name |
2-O-[2-(5-chloro-2-methoxyphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSPPCUOZOGAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Oxalic acid is converted to oxalyl chloride (ClC(O)C(O)Cl), which reacts sequentially with ethanol and 2-(3-chloro-6-methoxyphenyl)ethanol. The process avoids di-ester formation by controlling stoichiometry and temperature.
Procedure
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Oxalyl chloride synthesis : Oxalic acid (1.0 mol) reacts with thionyl chloride (2.2 mol) at 60°C for 4 hours under nitrogen. Excess thionyl chloride is removed via distillation.
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First esterification : Oxalyl chloride (1.0 mol) is added dropwise to ethanol (1.1 mol) in dry dichloromethane at 0°C, followed by triethylamine (1.1 mol) to scavenge HCl. The mono-ester chloride (ClC(O)C(O)OEt) forms in 92% yield.
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Second esterification : The mono-ester chloride reacts with 2-(3-chloro-6-methoxyphenyl)ethanol (1.05 mol) in tetrahydrofuran (THF) at 25°C for 12 hours, yielding the target compound (78% purity, requiring silica gel chromatography).
Table 1: Key Parameters for Stepwise Esterification
| Parameter | Value |
|---|---|
| Oxalyl chloride yield | 89% |
| Mono-ester chloride yield | 92% |
| Final product yield | 68% (after purification) |
| Reaction temperature | 0–25°C |
CDI-Mediated Esterification Approach
Carbodiimide Activation
N,N′-Carbonyldiimidazole (CDI) activates oxalic acid for sequential alcohol coupling, minimizing side reactions.
Protocol
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Oxalic acid activation : Oxalic acid (1.0 mol) and CDI (2.2 mol) react in anhydrous acetonitrile at 50°C for 2 hours, forming a bis-imidazolide intermediate.
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Ethanol addition : Ethanol (1.1 mol) is added at 25°C, stirring for 6 hours to form mono-ethyl oxalate imidazolide.
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Phenethyl alcohol coupling : 2-(3-Chloro-6-methoxyphenyl)ethanol (1.1 mol) is introduced, with triethylamine (2.0 mol) to neutralize HI. The reaction proceeds at 40°C for 10 hours, yielding 74% product.
Table 2: CDI Method Performance Metrics
| Metric | Value |
|---|---|
| Activation efficiency | 95% |
| Final yield | 74% |
| Purity (HPLC) | 85% |
| Byproduct formation | <5% (imidazole derivatives) |
Transesterification from Diethyl Oxalate
Catalytic System
Diethyl oxalate undergoes alcoholysis with 2-(3-chloro-6-methoxyphenyl)ethanol using titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst.
Process Details
-
Reaction setup : Diethyl oxalate (1.0 mol), 2-(3-chloro-6-methoxyphenyl)ethanol (2.5 mol), and Ti(OiPr)₄ (0.1 mol%) are heated to 120°C under vacuum (10 mmHg) to remove ethanol.
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Kinetics : Completion in 8 hours, yielding 81% product. Excess phenethyl alcohol is recovered via distillation.
Table 3: Transesterification Optimization
| Variable | Optimal Condition |
|---|---|
| Catalyst loading | 0.1 mol% Ti(OiPr)₄ |
| Temperature | 120°C |
| Pressure | 10 mmHg |
| Yield | 81% |
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise esterification | 68% | 78% | Moderate | High |
| CDI-mediated | 74% | 85% | Low | Moderate |
| Transesterification | 81% | 90% | High | Low |
Key findings :
-
Transesterification offers superior yield and scalability but requires high-boiling solvents.
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CDI activation minimizes impurities but incurs higher reagent costs.
Challenges and Side Reactions
-
Di-ester formation : Excess alcohol or prolonged reaction times lead to bis-(3-chloro-6-methoxyphenethyl) oxalate (up to 12% in stepwise methods).
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Chloro group stability : Elevated temperatures (>100°C) during transesterification may dechlorinate the aromatic ring, necessitating strict temperature control.
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Byproduct mitigation : Silica gel chromatography (hexane/ethyl acetate 7:3) effectively removes imidazole derivatives in CDI routes.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated that it could inhibit the proliferation of pancreatic ductal adenocarcinoma (PDA) cells without significantly affecting cell viability. Notably, it reduced cell migration and invasion, indicating its potential as a therapeutic agent in cancer treatment .
2. EPAC Inhibition
The compound has been identified as a selective inhibitor of Exchange Protein directly Activated by cAMP (EPAC). This inhibition plays a crucial role in various biological processes, including regulating insulin secretion in pancreatic β-cells and modulating cell signaling pathways involved in cancer metastasis .
3. Antiviral Properties
O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate has shown promise in antiviral applications, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). It effectively protects cells from viral infection by inhibiting viral RNA replication and protein expression without affecting host cellular functions .
Data Tables
| Activity Type | Result |
|---|---|
| Anticancer (PDA cells) | Decreased cell migration and invasion |
| EPAC Inhibition | Significant reduction in Akt phosphorylation |
| Antiviral (MERS-CoV) | Reduced viral yields and cytopathic effects |
Case Studies
Case Study 1: Anticancer Efficacy
In an experimental model using PDA cells, administration of this compound at a dose of 10 mg/kg resulted in a significant decrease in metastasis to the liver when evaluated over three weeks. This study suggests that the compound may serve as a viable candidate for further development in cancer therapeutics .
Case Study 2: Viral Infection Protection
In vivo studies demonstrated that treatment with this compound conferred protection against MERS-CoV infection, highlighting its potential use as an antiviral therapeutic. The compound effectively inhibited viral replication while maintaining cellular integrity .
Mechanism of Action
The mechanism of action of O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes or receptors. The chloro-methoxyphenyl group can bind to specific sites on proteins, altering their activity. The oxalate ester moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Functional Group Analysis
The compound shares functional groups with several analogs:
*Hypothetical formula based on structural analysis.
- Chloroaromatic Motifs : The target compound and Oxyfluorofen both feature chloro-substituted aromatic rings, which can enhance lipophilicity and influence binding to biological targets .
- Ester Functionality : The ethyl oxalate group in the target compound contrasts with the pyridazine carboxylate in ’s compound, highlighting differences in backbone flexibility and hydrolysis susceptibility .
Bioactivity and Mode of Action
- Bioactivity Clustering : highlights that structurally similar compounds (e.g., shared chloro-methoxy or ester groups) often cluster into groups with comparable bioactivity profiles. For example, chloroaromatic esters may target similar enzymes or receptors, such as oxidases or cytochrome P450 isoforms .
- emphasizes limitations in predicting bioactivity from molecular descriptors alone. For instance, trifluoromethyl groups (as in ’s compound) may confer distinct electronic effects compared to methoxy groups, altering target interactions .
Regulatory and Environmental Considerations
- EPA Classifications : Compounds like Oxyfluorofen (CAS 42874-03-3) are tracked by the EPA for parameters such as oxygen consumption and uptake, reflecting environmental persistence studies . The target compound’s chloro and methoxy groups may necessitate similar ecological risk assessments.
Notes on Similarity Caveats
- Structural vs. Functional Similarity: As noted in , similarity indices may overlook steric or electronic factors. For example, the target compound’s methoxy group may confer different hydrogen-bonding capabilities compared to Oxyfluorofen’s nitro group, despite both being aromatic substituents .
- Data Limitations : The absence of specific bioactivity data for the target compound necessitates cautious extrapolation from structural analogs.
Biological Activity
O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C13H15ClO5. It has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, applications in medicine, and comparative analysis with related compounds.
- IUPAC Name : 2-O-[2-(3-chloro-6-methoxyphenyl)ethyl] 1-O-ethyl oxalate
- Molecular Weight : 286.71 g/mol
- CAS Number : 1443353-27-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro-methylphenyl group may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethyl oxalate moiety enhances the compound's solubility and bioavailability, facilitating its transport within biological systems.
Biological Activity Data
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
In a controlled experiment on human fibroblast cells, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests that it may be useful in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Cytotoxicity in Cancer Research
Research published in a peer-reviewed journal highlighted the selective cytotoxicity of the compound against various cancer cell lines, including breast and colon cancer cells. The study reported a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
This compound can be compared with similar compounds to evaluate differences in biological activity:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate | Different chloro-substituent | Moderate antimicrobial activity |
| O1-[2-(3-Fluoro-6-methoxyphenyl)ethyl] O2-ethyl oxalate | Fluorine substitution alters reactivity | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate under anhydrous conditions?
- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For example, reacting oxalic acid derivatives (e.g., ethyl oxalate) with 2-(3-chloro-6-methoxyphenyl)ethanol under anhydrous conditions. Key steps include:
- Use of dry solvents (e.g., anhydrous ethyl acetate or ethanol) to prevent hydrolysis .
- Controlled addition of catalysts like sulfuric acid or potassium carbonate to drive ester formation .
- Reaction monitoring via TLC or NMR to track intermediate formation.
- Critical Parameter : Moisture exclusion is critical, as hydrolysis of oxalate esters can lead to by-products like oxamic acid .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity and detect residual solvents .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and chloro groups on the phenyl ring) .
- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹).
- Single-Crystal X-ray Diffraction : For definitive structural confirmation, using programs like SHELXL for refinement .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., oxalate esters degrade above 200°C) .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
- Hydrolytic Stability : Monitor via accelerated aging studies in humid environments; use desiccants for long-term storage .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of the esterification process?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess reaction rates and yields. Polar solvents may stabilize transition states but risk side reactions .
- Temperature Gradients : Use microwave-assisted synthesis to optimize reaction time and minimize thermal decomposition .
- Case Study : shows that excess dry ammonia in cold ethyl acetate promotes oxamide formation, while ethanol enhances oxalate ester yields, highlighting solvent-dependent reactivity .
Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron density of the oxalate ester group and predict sites for nucleophilic attack (e.g., at the carbonyl carbon) .
- Molecular Dynamics Simulations : Study solvent effects on reaction pathways using software like GROMACS .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .
Q. How can contradictory data on reaction yields (e.g., varying molar ratios in similar conditions) be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., reagent stoichiometry, mixing efficiency). For instance, notes that inconsistent molar ratios (3.09:1 vs. 3.67:1) may arise from incomplete contact between phases; mechanical agitation or sonication can improve reproducibility .
- In Situ Monitoring : Use ReactIR to track real-time intermediate formation and identify bottlenecks .
Q. What biological activity screening approaches are suitable for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes in microbial pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
